

Application Notes and Protocols for Fluo-6 Staining in Brain Slices

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Compound of Interest

Compound Name: *Flu-6*

Cat. No.: *B027957*

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Introduction

Fluo-6 is a high-performance, green fluorescent calcium indicator that exhibits a large fluorescence intensity increase upon binding Ca^{2+} . Its acetoxymethyl (AM) ester form, Fluo-6 AM, is a cell-permeant dye that allows for the loading of a wide variety of cell types, including neurons in acute brain slices. Once inside the cell, non-specific esterases cleave the AM group, trapping the active indicator in the cytosol. This method enables the monitoring of intracellular calcium dynamics in real-time, providing a powerful tool for studying neuronal activity, synaptic transmission, and various signaling pathways. These application notes provide a detailed, step-by-step guide for Fluo-6 staining in acute brain slices for calcium imaging experiments.

Data Presentation: Fluo-6 AM Loading Parameters

Successful loading of Fluo-6 AM into brain slices is dependent on several key parameters. The following table summarizes common ranges for these parameters to guide optimization for specific experimental needs.

Parameter	Recommended Range	Notes
Fluo-6 AM Concentration	2-10 μ M	Higher concentrations may lead to brighter signals but can also increase background and potential toxicity.
Incubation Temperature	Room Temperature (22-25°C) to 37°C	Incubation at 37°C can facilitate faster loading but may reduce slice viability over longer periods.
Incubation Time	30-60 minutes	Longer incubation times may improve dye loading, especially in deeper tissue layers.
Pluronic F-127 Concentration	0.02-0.1% (w/v)	A non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-6 AM in aqueous buffer.
DMSO Concentration	0.1-0.5% (v/v)	Used to dissolve the Fluo-6 AM and Pluronic F-127. Keep concentration low to minimize toxicity.
De-esterification Time	10-30 minutes	A post-loading incubation period to allow for the complete cleavage of the AM ester group by intracellular esterases.

Experimental Protocols

Preparation of Solutions

a. Artificial Cerebrospinal Fluid (aCSF)

It is crucial to prepare fresh, ice-cold, and continuously carbogenated (95% O₂ / 5% CO₂) aCSF for the slicing procedure and for recovery and recording. The composition of aCSF can vary, but a standard recipe is provided below.

Reagent	Concentration (mM)
NaCl	125
KCl	2.5
NaH ₂ PO ₄	1.25
NaHCO ₃	25
MgCl ₂	1
CaCl ₂	2
Glucose	25

Adjust pH to 7.4 with carbogenation. Osmolarity should be ~310 mOsm.

b. Fluo-6 AM Stock Solution (1 mM)

- Prepare a stock solution of Fluo-6 AM by dissolving 50 µg of Fluo-6 AM in 45.6 µL of high-quality, anhydrous DMSO.
- Vortex thoroughly to ensure complete dissolution.
- For ease of use, aliquot into smaller volumes (e.g., 5 µL) and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

c. Pluronic F-127 Stock Solution (20% w/v in DMSO)

- Dissolve 200 mg of Pluronic F-127 in 1 mL of high-quality, anhydrous DMSO.
- This solution can be stored at room temperature.

Acute Brain Slice Preparation

- Anesthetize the animal according to approved institutional protocols.

- Perfuse transcardially with ice-cold, carbogenated aCSF.
- Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
- Mount the brain on the vibratome stage.
- Cut slices of the desired thickness (typically 250-350 μm) in the ice-cold, carbogenated aCSF bath.
- Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
- After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.

Fluo-6 AM Loading Procedure

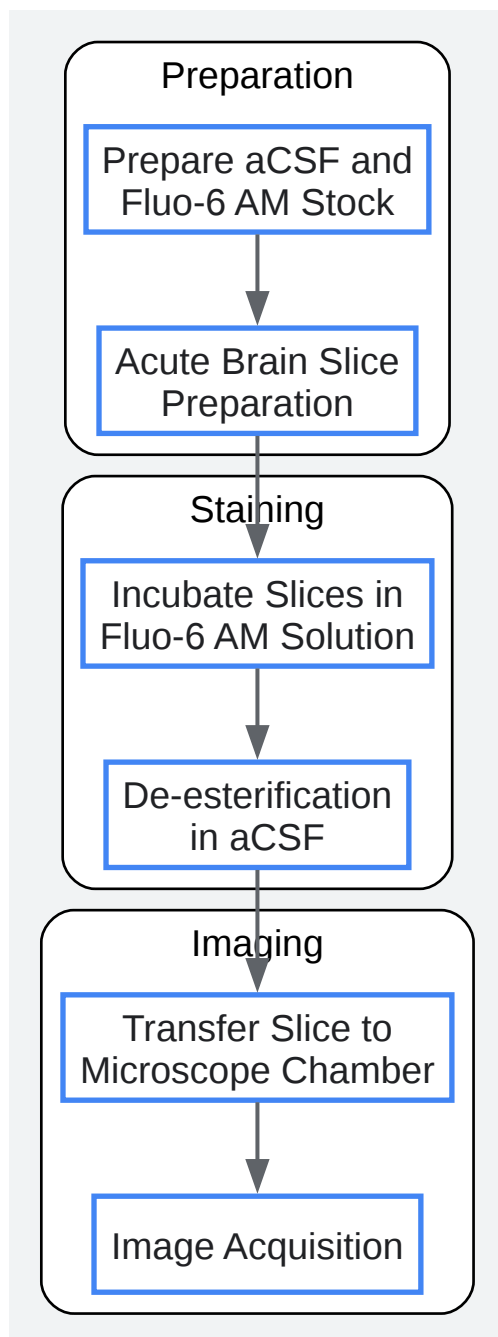
- Prepare the loading solution. For a final concentration of 5 μM Fluo-6 AM, mix the following in an appropriate volume of aCSF:
 - Fluo-6 AM stock solution (1 mM)
 - Pluronic F-127 stock solution (20%) to a final concentration of 0.04%.
- Vortex the loading solution thoroughly.
- Transfer the brain slices to a small incubation chamber containing the Fluo-6 AM loading solution.
- Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The chamber should be continuously supplied with 95% O₂ / 5% CO₂.
- After incubation, transfer the slices to a fresh chamber containing aCSF for a de-esterification period of at least 15 minutes at room temperature before imaging.

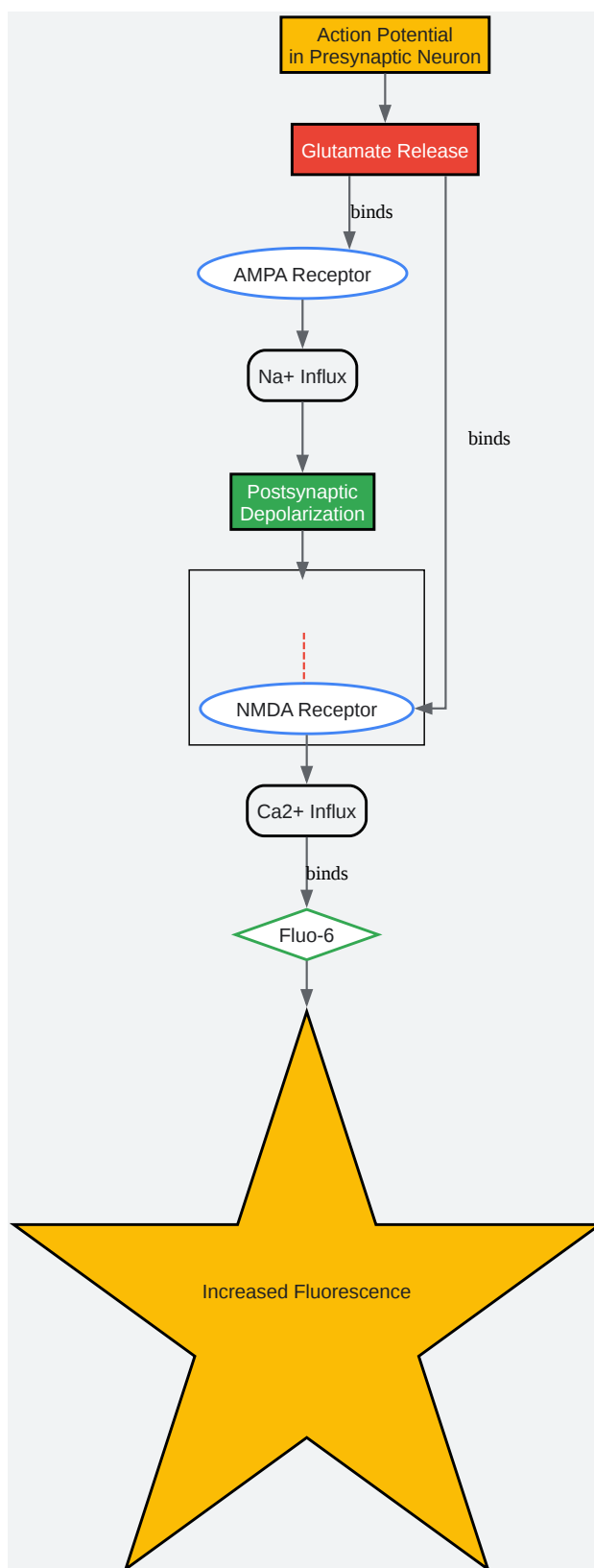
Imaging

- Transfer a loaded brain slice to the recording chamber of the microscope.

- Continuously perfuse the slice with carbogenated aCSF at a flow rate of 2-3 mL/min.
- Allow the slice to equilibrate in the recording chamber for 5-10 minutes before starting the imaging experiment.
- Use a standard FITC/GFP filter set for imaging Fluo-6 (Excitation ~490 nm, Emission ~525 nm).
- Acquire images using a suitable camera and software.

Visualization of Workflows and Signaling Pathways





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